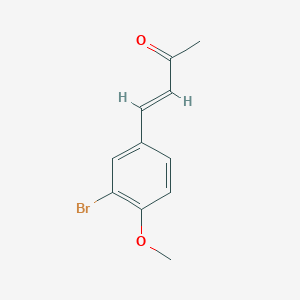
Ferro Molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferro molybdenum is an important iron-molybdenum metal alloy, with a molybdenum content ranging from 60% to 75% . It is primarily used as an alloying agent in the production of high-strength low-alloy steels and stainless steels . The addition of this compound enhances the strength, hardness, and corrosion resistance of these steels, making them suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferro molybdenum is produced by heating a mixture of molybdenum(VI) oxide (MoO₃), aluminum, and iron . The reaction involves an aluminothermic process where the aluminum reduces the molybdenum(VI) oxide to produce molybdenum in situ . The reaction conditions typically involve high temperatures to facilitate the reduction process.
Industrial Production Methods
The industrial production of this compound begins with the mining of molybdenum ores, which are then processed to produce molybdenum(VI) oxide . This oxide is mixed with iron oxide and aluminum and subjected to an aluminothermic reaction . The resulting this compound can be purified using electron-beam melting or used directly in its produced form . The final product is often supplied in the form of small briquettes or fine powder .
Chemical Reactions Analysis
Types of Reactions
Ferro molybdenum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to produce pure molybdenum metal.
Substitution: this compound can participate in substitution reactions where molybdenum atoms replace other metal atoms in alloys.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidizing gases at high temperatures.
Reduction: Reducing agents such as aluminum are used in the aluminothermic process.
Substitution: High temperatures and controlled atmospheres are often required for substitution reactions.
Major Products Formed
Oxidation: Molybdenum trioxide (MoO₃) and other molybdenum oxides.
Reduction: Pure molybdenum metal.
Substitution: Various molybdenum-containing alloys.
Scientific Research Applications
Ferro molybdenum has numerous applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological effects and interactions.
Medicine: Studied for its potential use in medical devices and implants due to its corrosion resistance.
Mechanism of Action
The primary mechanism by which ferro molybdenum exerts its effects is through alloying. When added to steel, molybdenum atoms integrate into the steel matrix, enhancing its mechanical properties and corrosion resistance . The molecular targets include the iron atoms in the steel, and the pathways involve the formation of strong metallic bonds between molybdenum and iron.
Comparison with Similar Compounds
Similar Compounds
Molybdenum disilicide (MoSi₂): Used for high-temperature heating elements.
Molybdenum sulfide (MoS₂): Used as a lubricant in friction pairs.
Nickel-molybdenum alloys: Used in heat-resistant and acid-resistant applications.
Uniqueness
Ferro molybdenum is unique due to its high molybdenum content and its ability to significantly enhance the properties of steel alloys. Unlike other molybdenum compounds, this compound is specifically designed for use in alloying processes, making it indispensable in the production of high-strength and corrosion-resistant steels .
Properties
CAS No. |
12382-30-8 |
|---|---|
Molecular Formula |
FeMo |
Molecular Weight |
151.785 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)





